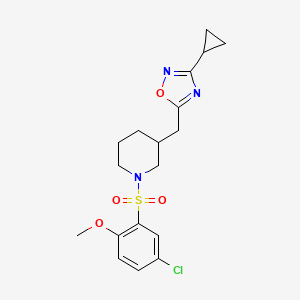![molecular formula C21H22N4O3 B2392327 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775351-32-0](/img/structure/B2392327.png)
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a vinylbenzyl group, and a tetrahydropyridopyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving an appropriate nitrile and hydrazine derivative The tetrahydropyridopyrimidine core can be constructed via a multi-step process involving condensation reactions and cyclization steps
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The vinylbenzyl group can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring could lead to the formation of a corresponding oxazole derivative, while reduction of the vinylbenzyl group could yield a saturated benzyl derivative.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infectious diseases, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with unique properties. For example, its vinylbenzyl group could be polymerized to create materials with specific mechanical or chemical characteristics.
作用機序
The mechanism of action of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione include other pyridopyrimidine derivatives, oxadiazole-containing compounds, and vinylbenzyl-substituted molecules. Examples include:
- 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
- 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-ethylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-14-8-10-15(11-9-14)13-25-20(26)18(19-22-17(4-2)28-23-19)16-7-5-6-12-24(16)21(25)27/h3,8-11H,1,4-7,12-13H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTWPMWHUCNFBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
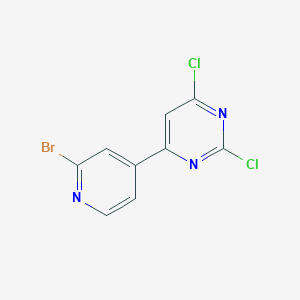
![1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392247.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2392248.png)

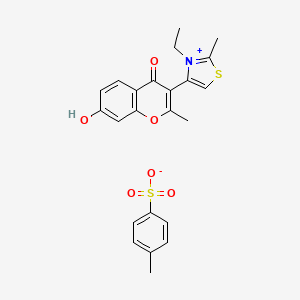

![Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2392255.png)

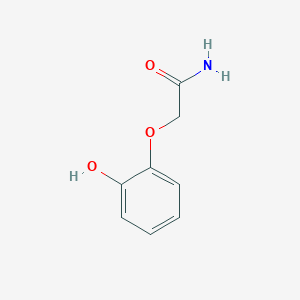
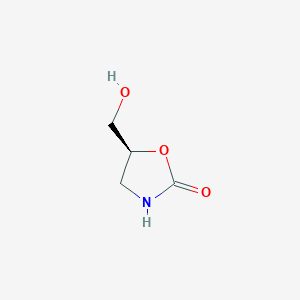
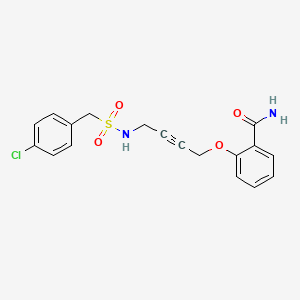
![2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2392261.png)
![Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2392262.png)
